molecular formula C19H15NO5 B216165 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B216165
M. Wt: 337.3 g/mol
InChI Key: XKSPXKOKAFDZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI belongs to the class of isoindolinecarboxylate compounds, which have been found to exhibit various biological activities. DPI has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood, but it has been found to inhibit the activity of various enzymes, including COX-2, which is responsible for the production of inflammatory mediators. 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the activity of various enzymes, including COX-2, which is responsible for the production of inflammatory mediators. 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is also relatively easy to synthesize, making it a viable candidate for large-scale production. However, one of the limitations of 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential direction is to further investigate its mechanism of action, particularly with regard to its ability to inhibit the activity of COX-2. Another potential direction is to explore its potential applications in the field of cancer therapy, particularly with regard to its ability to induce apoptosis in cancer cells. Additionally, research could be conducted to investigate the potential toxicity of 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate and its effects on various biological systems.

Synthesis Methods

The synthesis of 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the reaction of 3-methylphenylhydrazine with 2-oxopropyl acrylate in the presence of a catalyst. The resulting product is then treated with chloroacetyl chloride and sodium hydroxide to yield 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate. The synthesis of 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

2-Oxopropyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

2-oxopropyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H15NO5/c1-11-4-3-5-14(8-11)20-17(22)15-7-6-13(9-16(15)18(20)23)19(24)25-10-12(2)21/h3-9H,10H2,1-2H3

InChI Key

XKSPXKOKAFDZCP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C

Origin of Product

United States

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